1-O-tert-butyl 3-O-ethyl 4-benzoylpiperazine-1,3-dicarboxylate
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Overview
Description
1-O-tert-butyl 3-O-ethyl 4-benzoylpiperazine-1,3-dicarboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of pharmaceuticals and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-butyl 3-ethyl 4-benzoylpiperazine-1,3-dicarboxylate typically involves the reaction of piperazine with tert-butyl and ethyl groups under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of 1-tert-butyl 3-ethyl 4-benzoylpiperazine-1,3-dicarboxylate involves large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and high throughput, with stringent quality control measures in place to monitor the purity and composition of the final product .
Chemical Reactions Analysis
Types of Reactions
1-O-tert-butyl 3-O-ethyl 4-benzoylpiperazine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
1-O-tert-butyl 3-O-ethyl 4-benzoylpiperazine-1,3-dicarboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-tert-butyl 3-ethyl 4-benzoylpiperazine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-tert-Butyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate
- 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate
- 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate
Uniqueness
1-O-tert-butyl 3-O-ethyl 4-benzoylpiperazine-1,3-dicarboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its tert-butyl and ethyl groups, along with the benzoyl moiety, contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C19H26N2O5 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 4-benzoylpiperazine-1,3-dicarboxylate |
InChI |
InChI=1S/C19H26N2O5/c1-5-25-17(23)15-13-20(18(24)26-19(2,3)4)11-12-21(15)16(22)14-9-7-6-8-10-14/h6-10,15H,5,11-13H2,1-4H3 |
InChI Key |
IOEAHMJSYBIAKG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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